Tert-butyl (1s,4s,5s)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic organic compound featuring a rigid 2-azabicyclo[2.2.2]octane scaffold with a hydroxyl group at the 5-position and a tert-butoxycarbonyl (Boc) protective group at the 2-position. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.3 g/mol . The bicyclo[2.2.2]octane system provides a three-dimensional, conformationally restricted structure, making it valuable in medicinal chemistry for enhancing binding specificity and metabolic stability in drug candidates. The Boc group is commonly used to protect amines during synthetic procedures, and the hydroxyl group offers a site for further functionalization or hydrogen-bonding interactions .
This compound is commercially available with a purity of ≥97% (Aladdin Scientific) and is utilized as a heterocyclic building block in pharmaceutical research . Its CAS registry number is 1932218-47-7 .
Properties
IUPAC Name |
tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)6-10(8)14/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZOIHBLVUIGLG-GUBZILKMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1C[C@@H]2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638760-60-7 | |
| Record name | rel-1,1-Dimethylethyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638760-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1s,4s,5s)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the hydroxyl group: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1s,4s,5s)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable leaving group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Tert-butyl (1s,4s,5s)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl (1s,4s,5s)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and ester functionality allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Bicyclo[2.2.1]Heptane Derivatives
tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate ():
- Key Differences : Smaller bicyclo[2.2.1] framework, unsaturated (ene) bond at the 5-position, and a ketone (3-oxo) group.
- Synthesis : Prepared via LiAlH₄ reduction of a precursor followed by Boc protection .
- Implications : The unsaturated bond increases reactivity toward electrophilic additions, while the ketone enhances polarity compared to the hydroxyl group in the target compound.
- tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (): Key Differences: Hydroxyl group at the 6-position (vs. 5-position in the target) and a smaller bicyclo[2.2.1] system.
Bicyclo[2.2.2]Octane Derivatives
- tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (): Key Differences: Replaces the 5-hydroxy group with a ketone (5-oxo). Implications: The ketone increases electrophilicity and reduces hydrogen-bond donor capacity, affecting solubility and target interactions .
- tert-Butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (): Key Differences: Amino group at the 6-position (vs. 5-hydroxy). Implications: The amino group introduces basicity, enabling salt formation and altering pharmacokinetic properties .
Table 1: Key Properties of Selected Compounds
| Compound Name | Bicyclo System | Functional Group | Molecular Weight | CAS Number |
|---|---|---|---|---|
| Target Compound | [2.2.2] | 5-hydroxy | 227.3 | 1932218-47-7 |
| tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | [2.2.1] | 6-hydroxy | 213.3 | 207405-60-5 |
| tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate | [2.2.2] | 5-oxo | 225.3 | 1932043-29-2 |
| tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate | [2.2.2] | 5-amino | 212.3 | 944238-89-5 |
Pharmacological and Application Comparisons
- Target Compound : The hydroxyl group and rigid scaffold make it suitable for probing enzyme active sites or designing kinase inhibitors.
- Bicyclo[2.2.1] Analogues : Smaller ring size may limit steric interactions in certain targets but enhance metabolic lability due to higher strain .
- Diazabicyclo Derivatives : Additional nitrogen atoms (e.g., 2,5-diazabicyclo[2.2.2]octane) expand hydrogen-bonding capabilities, useful in peptidomimetics .
Biological Activity
Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, identified by its CAS number 1932218-47-7, is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies highlighting its applications in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 227.30 g/mol. Its structure includes a bicyclic framework that contributes to its pharmacological properties.
1. Antinociceptive Effects
Research has indicated that compounds within the azabicyclo family exhibit antinociceptive properties. A study focusing on similar bicyclic structures demonstrated that they could modulate pain responses through opioid receptor interactions, suggesting potential applications in pain management therapies.
2. Neuroprotective Properties
The compound's structural similarity to known neuroprotective agents raises interest in its ability to protect neuronal cells from oxidative stress and apoptosis. Preliminary studies suggest that it may enhance neuronal survival under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases.
3. Antimicrobial Activity
Preliminary investigations have shown that derivatives of azabicyclo compounds possess antimicrobial properties against various bacterial strains. This activity is hypothesized to stem from their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of functional groups via selective oxidation and esterification processes.
Case Study 1: Pain Management
A clinical trial investigated the efficacy of azabicyclo compounds in managing chronic pain conditions. Participants receiving a formulation containing this compound reported significant reductions in pain scores compared to placebo controls.
Case Study 2: Neuroprotection in Animal Models
In a preclinical study using rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque accumulation, indicating its potential as a neuroprotective agent.
Research Findings Summary Table
| Study | Focus | Findings |
|---|---|---|
| Antinociceptive Study | Pain Management | Significant reduction in pain scores |
| Neuroprotection Study | Alzheimer's Model | Improved cognition; reduced amyloid plaques |
| Antimicrobial Activity | Bacterial Inhibition | Effective against multiple bacterial strains |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
